Dodecyl O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-t ri-O-acetyl-beta-D-glucopyran
Dodecyl O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-t ri-O-acetyl-beta-D-glucopyran
Brand Name:
Vulcanchem
CAS No.:
158041-98-6
VCID:
VC0115058
InChI:
InChI=1S/C74H108O42/c1-18-19-20-21-22-23-24-25-26-27-28-91-70-65(103-45(13)86)61(56(98-40(8)81)50(108-70)29-92-34(2)75)113-72-67(105-47(15)88)63(58(100-42(10)83)52(110-72)31-94-36(4)77)115-74-69(107-49(17)90)64(59(101-43(11)84)54(112-74)33-96-38(6)79)116-73-68(106-48(16)89)62(57(99-41(9)82)53(111-73)32-95-37(5)78)114-71-66(104-46(14)87)60(102-44(12)85)55(97-39(7)80)51(109-71)30-93-35(3)76/h50-74H,18-33H2,1-17H3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+,61+,62+,63+,64+,65-,66-,67-,68-,69-,70+,71+,72+,73+,74+/m1/s1
SMILES:
CCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula:
C74H108O42
Molecular Weight:
1669.6 g/mol
Dodecyl O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-t ri-O-acetyl-beta-D-glucopyran
CAS No.: 158041-98-6
Main Products
VCID: VC0115058
Molecular Formula: C74H108O42
Molecular Weight: 1669.6 g/mol
CAS No. | 158041-98-6 |
---|---|
Product Name | Dodecyl O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-t ri-O-acetyl-beta-D-glucopyran |
Molecular Formula | C74H108O42 |
Molecular Weight | 1669.6 g/mol |
IUPAC Name | [(2R,3R,4S,5R,6S)-3,5-diacetyloxy-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-dodecoxyoxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C74H108O42/c1-18-19-20-21-22-23-24-25-26-27-28-91-70-65(103-45(13)86)61(56(98-40(8)81)50(108-70)29-92-34(2)75)113-72-67(105-47(15)88)63(58(100-42(10)83)52(110-72)31-94-36(4)77)115-74-69(107-49(17)90)64(59(101-43(11)84)54(112-74)33-96-38(6)79)116-73-68(106-48(16)89)62(57(99-41(9)82)53(111-73)32-95-37(5)78)114-71-66(104-46(14)87)60(102-44(12)85)55(97-39(7)80)51(109-71)30-93-35(3)76/h50-74H,18-33H2,1-17H3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+,61+,62+,63+,64+,65-,66-,67-,68-,69-,70+,71+,72+,73+,74+/m1/s1 |
Standard InChIKey | NWAPCYCMPJBSJV-OTUNSULMSA-N |
Isomeric SMILES | CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES | CCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES | CCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Synonyms | dodecyl 5GlcperAc dodecyl laminarapentaoside peracetate dodecyl laminarapentaoside peracetate, all-beta-D-glucose |
PubChem Compound | 3081909 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume